

Spectroscopic Profile of 4-Methoxy-2-methylphenyl isocyanate: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-2-methylphenyl
isocyanate

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This technical guide provides a comprehensive overview of the spectral data for **4-Methoxy-2-methylphenyl isocyanate** ($C_9H_9NO_2$), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization. While experimental data for this specific molecule is not widely published, this guide consolidates predicted data, characteristic spectral features, and data from analogous compounds to provide a robust analytical profile.

Molecular Structure and Properties

4-Methoxy-2-methylphenyl isocyanate possesses a phenyl ring substituted with a methoxy group, a methyl group, and a highly reactive isocyanate functional group. These features give rise to a distinct spectroscopic fingerprint.

- Molecular Formula: $C_9H_9NO_2$
- Molecular Weight: 163.17 g/mol
- CAS Number: 60385-06-0

Spectral Data Summary

The following tables summarize the expected and observed spectral data for **4-Methoxy-2-methylphenyl isocyanate** and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **4-Methoxy-2-methylphenyl isocyanate**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
CH_3 (Aromatic)	~2.2 - 2.4	Singlet (s)
OCH_3	~3.8	Singlet (s)
Aromatic H	~6.7 - 7.1	Multiplet (m)

Note: Predictions are based on standard chemical shift values and analysis of similar structures.

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Methoxy-2-methylphenyl isocyanate**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
CH_3 (Aromatic)	~17 - 21
OCH_3	~55 - 56
Aromatic C-H	~110 - 130
Aromatic C-O	~155 - 160
Aromatic C-N	~130 - 140
Aromatic C-C	~120 - 140
$\text{N}=\text{C}=\text{O}$	~125 - 130

Note: Predicted values are derived from computational models and data from analogous compounds.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
Isocyanate (N=C=O)	~2250 - 2275	Strong, Sharp
C-H (Aromatic)	~3000 - 3100	Medium
C-H (Aliphatic)	~2850 - 3000	Medium
C=C (Aromatic)	~1500 - 1600	Medium to Strong
C-O (Aryl Ether)	~1230 - 1270 (asymmetric) & ~1020-1075 (symmetric)	Strong

The most prominent and diagnostic peak is the strong, sharp absorption of the isocyanate group around 2270 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions^[1]

Adduct	Predicted m/z
[M] ⁺	163.06
[M+H] ⁺	164.07
[M+Na] ⁺	186.05

Note: These values are computationally predicted. The molecular ion peak (M⁺) is expected at m/z ≈ 163, corresponding to the molecular weight of the compound.^[1]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

- Sample Preparation: Dissolve 5-10 mg of purified **4-Methoxy-2-methylphenyl isocyanate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 300 MHz or higher field spectrometer.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the TMS or residual solvent peak.

Infrared (IR) Spectroscopy

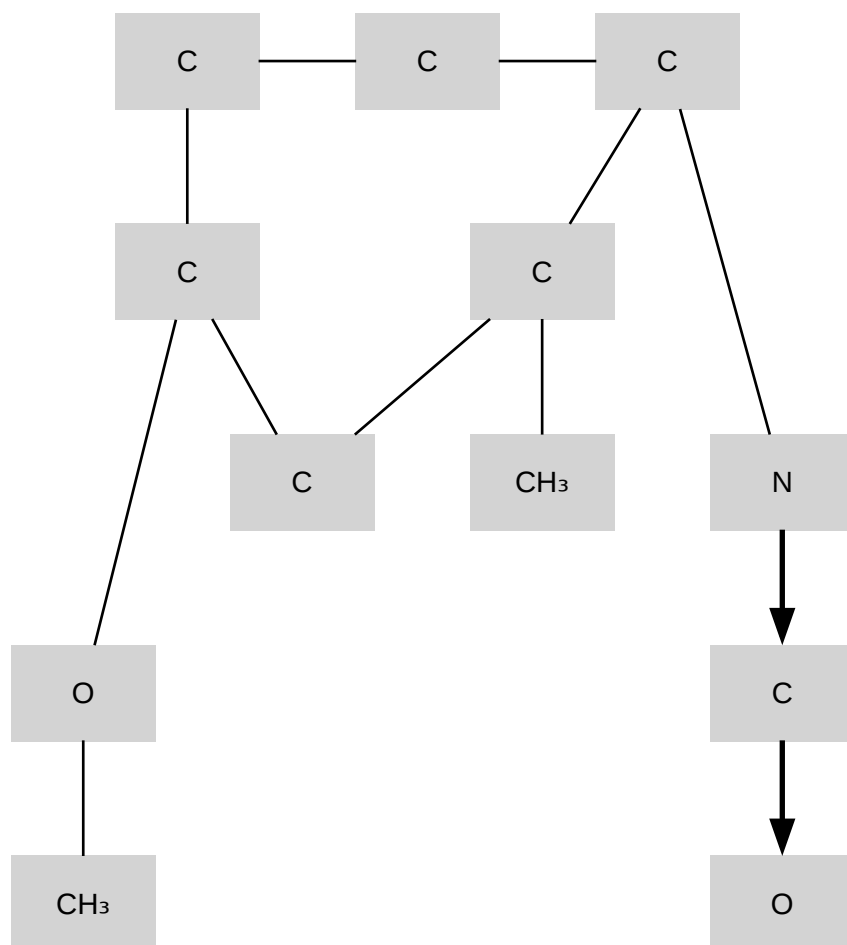
- Sample Preparation (Thin Film): As **4-Methoxy-2-methylphenyl isocyanate** is a liquid at room temperature, the easiest method is to place a drop of the neat liquid between two KBr or NaCl salt plates to create a thin film.
- Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer.
- Spectrum Collection: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . Collect a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- **Ionization:** Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization method for small molecules, which will generate the molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) can also be used, which typically generates protonated molecules ($[M+H]^+$).
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

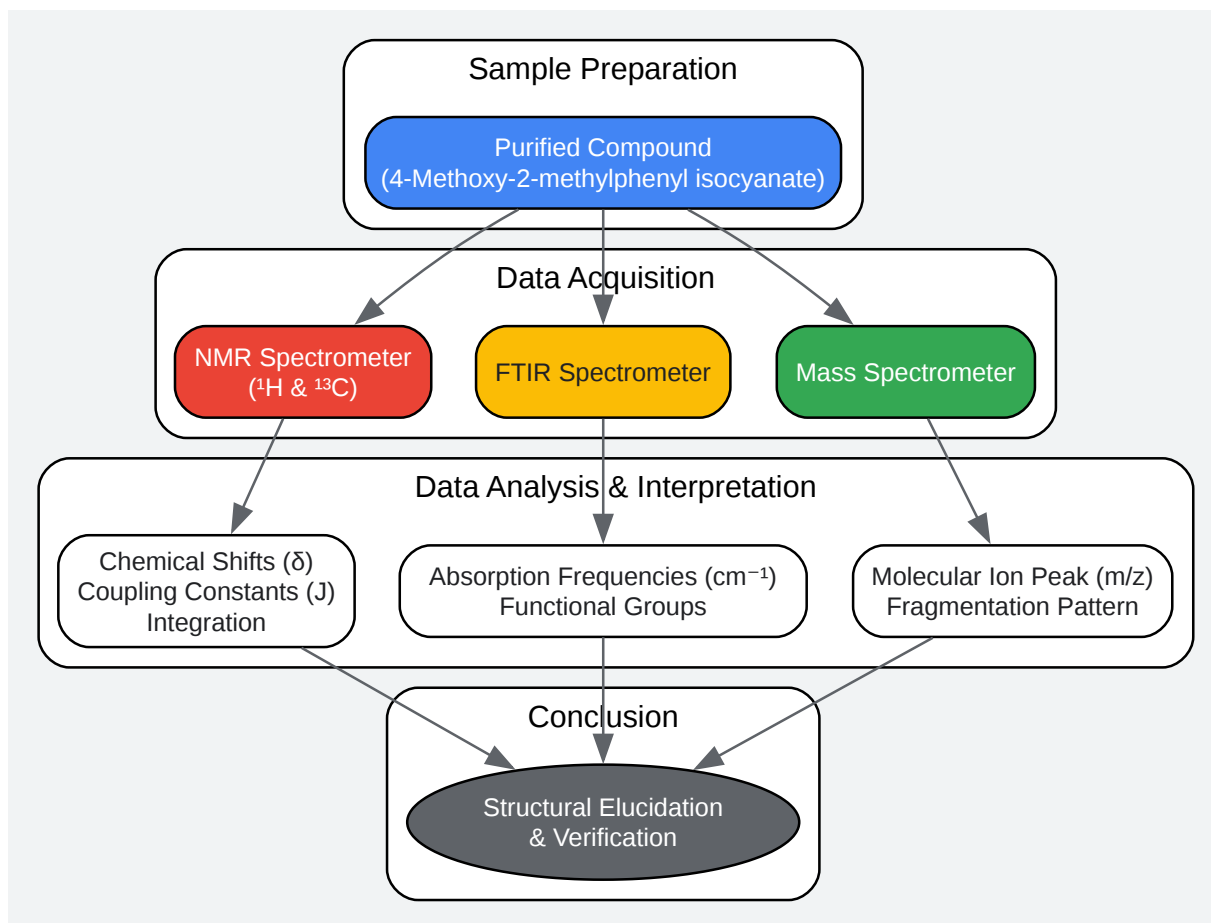
Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.



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Caption: Molecular Structure of **4-Methoxy-2-methylphenyl isocyanate**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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References

- 1. PubChemLite - 4-methoxy-2-methylphenyl isocyanate (C₉H₉NO₂)
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